4-Benzyl-6-chloro-2-methylpyrimidine

Overview

Description

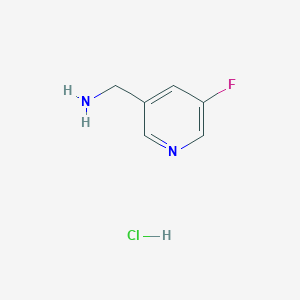

“4-Benzyl-6-chloro-2-methylpyrimidine” is a chemical compound used extensively in scientific research. It is also known as “N4-benzyl-6-chloro-N4-methylpyrimidine-2,4-diamine” with a CAS Number of 860650-68-6 .

Synthesis Analysis

Pyrimidines, including “4-Benzyl-6-chloro-2-methylpyrimidine”, can be synthesized through various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another approach involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis

The molecular structure of “4-Benzyl-6-chloro-2-methylpyrimidine” can be represented by the InChI code1S/C12H13ClN4/c1-17(8-9-5-3-2-4-6-9)11-7-10(13)15-12(14)16-11/h2-7H,8H2,1H3,(H2,14,15,16) . This indicates that the compound contains 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms. Physical And Chemical Properties Analysis

“4-Benzyl-6-chloro-2-methylpyrimidine” is a solid compound . Its molecular weight is 248.71 . The compound’s SMILES string isCc1nc(Cl)cc(NCc2ccccc2)n1 , which provides a textual representation of its chemical structure.

Scientific Research Applications

Anticancer Applications

4-Benzyl-6-chloro-2-methylpyrimidine: derivatives have been explored for their potential in cancer treatment due to their ability to inhibit protein kinases . These enzymes are crucial for controlling cell growth, differentiation, migration, and metabolism. By selectively inhibiting these kinases, these compounds can serve as targeted anticancer agents, offering a more focused approach than traditional chemotherapy .

Antimicrobial and Antifungal Uses

The pyrimidine core of 4-Benzyl-6-chloro-2-methylpyrimidine is known to exhibit antimicrobial and antifungal properties . This makes it a valuable scaffold for developing new drugs that can combat various bacterial and fungal infections, addressing the growing concern of antibiotic resistance.

Cardiovascular Therapeutics

Pyrimidine derivatives, including those based on 4-Benzyl-6-chloro-2-methylpyrimidine , have been identified as potential cardiovascular agents . They can act as antihypertensive agents, helping to manage blood pressure and contributing to the treatment of heart-related conditions.

Anti-Inflammatory and Analgesic Effects

The compound’s derivatives have shown promise in reducing inflammation and pain, making them potential candidates for anti-inflammatory and analgesic medications . This application is particularly relevant for chronic conditions like arthritis, where long-term pain management is necessary.

Agrochemical Research

In the agrochemical industry, 4-Benzyl-6-chloro-2-methylpyrimidine serves as an intermediate for the synthesis of compounds with potential use as pesticides or herbicides . Its role in developing new agrochemicals is crucial for improving crop protection and yield.

Dyestuff Intermediates

This chemical is also used as an intermediate in the synthesis of dyestuffs . The pyrimidine ring can be functionalized to create various dyes for textiles, offering a range of colors and properties.

Organic Synthesis

As a versatile building block in organic synthesis, 4-Benzyl-6-chloro-2-methylpyrimidine is used to construct a wide array of complex molecules . Its reactivity allows for the creation of diverse chemical structures, which can have applications across multiple scientific disciplines.

Medicinal Chemistry

In medicinal chemistry, the compound is a key intermediate in the synthesis of various pharmacologically active molecules . It is particularly significant in the development of drugs with improved drug-likeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .

Mode of Action

Triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name |

4-benzyl-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-9-14-11(8-12(13)15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVMIXIHUKLYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1446728.png)

![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)

![6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1446744.png)

![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1446747.png)